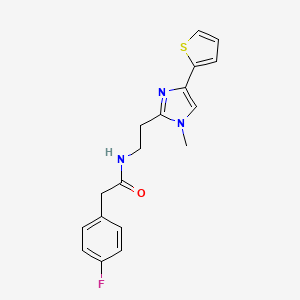

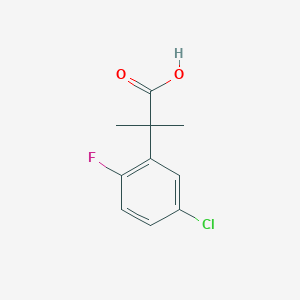

![molecular formula C16H18N6O2 B2467338 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1058433-13-8](/img/structure/B2467338.png)

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule belonging to the class of triazolopyrimidines

Mechanism of Action

Target of Action

The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells . Aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound interacts with LSD1 by reversibly binding to it . This interaction significantly inhibits the activity of LSD1 . The compound shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B), indicating its specificity .

Biochemical Pathways

The inhibition of LSD1 by the compound affects the lysine methylation pathways . This can lead to changes in gene expression, as methylation is a key regulator of gene transcription. The exact downstream effects of these changes would depend on the specific genes affected, but could include altered cell proliferation and migration .

Pharmacokinetics

The compound’s effectiveness in inhibiting lsd1 in mgc-803 cells suggests that it is able to penetrate cell membranes and reach its target .

Result of Action

When MGC-803 cells are treated with the compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This suggests that the compound could have potential anti-cancer effects, particularly in cancers where LSD1 is overexpressed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide generally involves the following steps:

Formation of Triazolopyrimidine Core: : The key intermediate, 3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidine, is synthesized via a cyclization reaction starting from suitable precursors such as ethyl ester derivatives and amino-substituted pyrimidines.

Acylation Reaction: : The acylation of the triazolopyrimidine core with N-(4-methylbenzyl)acetyl chloride under mild conditions, typically using a base like triethylamine, forms the final product.

Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and efficiency. Large-scale production may involve:

Continuous Flow Chemistry: : To improve reaction control and efficiency.

Catalysis: : Utilizing specific catalysts to enhance reaction rates and selectivity.

Purification: : Employing advanced purification techniques such as column chromatography and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions:

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide: undergoes various reactions, including:

Oxidation and Reduction: : The compound's functional groups allow for oxidation and reduction reactions under suitable conditions.

Substitution Reactions: : Various substitution reactions at the triazole and pyrimidine rings, facilitated by their electronic properties.

Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or permanganate.

Reduction: : Employs reducing agents such as sodium borohydride.

Substitution: : Conditions include Lewis acids like aluminum chloride or solvents like dimethylformamide.

Major Products Formed: The reactions typically yield derivatives of the parent compound with modifications at the ethyl, oxo, and benzyl positions, leading to diverse functionalities and enhanced properties.

Scientific Research Applications

Chemistry: In chemistry, the compound serves as a building block for synthesizing more complex molecules. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic organic chemistry.

Biology: The biological applications involve studying its interaction with biological macromolecules. Research often explores its potential as an inhibitor or activator of specific enzymes or receptors due to its structural mimicry of natural ligands.

Medicine: Medically, the compound is under investigation for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in designing inhibitors for certain disease-related enzymes.

Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure provides properties that can enhance the performance of industrial products.

Comparison with Similar Compounds

Similar Compounds:

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-benzylacetamide: : Lacks the methyl substitution on the benzyl group.

2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide: : Contains a methyl substitution at a different position on the triazole ring.

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylphenyl)acetamide: : Features a phenyl ring instead of a benzyl group.

Uniqueness: The uniqueness of 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide lies in the specific substitutions on its triazolopyrimidine core and benzyl group, which confer distinct properties in terms of reactivity, biological activity, and binding affinity compared to its analogs.

There you go! A deep dive into the fascinating world of this compound. What do you think?

Properties

IUPAC Name |

2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2/c1-3-22-15-14(19-20-22)16(24)21(10-18-15)9-13(23)17-8-12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXBZNCWHRXTNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)C)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2467257.png)

![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-(propan-2-yloxy)pyridine](/img/structure/B2467267.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2467268.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)

![(2Z,3E)-1-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2467276.png)

![diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2467278.png)